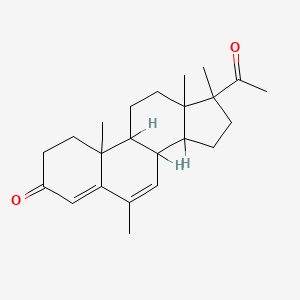
メドロゲストロン
概要
説明
メドロゲストンは、天然ホルモンであるプロゲステロンの作用を模倣する合成プロゲステロン(プロゲスチンとしても知られる)です。主に更年期ホルモン療法と婦人科疾患の治療に使用されます。 メドロゲストンは経口活性で知られており、1960年代に導入されて以来、さまざまな治療用途で使用されています .
2. 製法
メドロゲストンはいくつかの方法で合成できます。 一般的な方法の1つは、17α-メチル-6-メチレンプレグン-4-エン-3,20-ジオンの不均一系パラジウム触媒による異性化を含みます . 別の方法には、5α,6β-ジヒドロキシ-6α-17α-ジメチルプレグナン-3,20-ジオンからの酸触媒による脱水反応が含まれます . 工業生産方法では、しばしば触媒量のオキシ塩化リンとアルカリ金属酢酸が使用されます .
3. 化学反応の分析
メドロゲストンは、以下を含むさまざまな化学反応を起こします。
酸化: メドロゲストンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応はメドロゲストン中のケトン基を修飾できます。
置換: 置換反応は、ステロイド骨格のさまざまな位置で起こることがあります。これらの反応に使用される一般的な試薬には、パラジウム触媒、オキシ塩化リン、三フッ化ホウ素エーテル錯体などがあります.
4. 科学研究への応用
メドロゲストンは、以下を含む応用において広く研究されています。
化学: ステロイド化学研究における参照化合物として使用されます。
生物学: ホルモン受容体と細胞経路に対する影響が調査されています。
医学: ホルモン補充療法、子宮内膜がんの治療、婦人科疾患の管理に使用されます
産業: 医薬品製剤の製造に使用されます.
科学的研究の応用
Medrogestone has been extensively studied for its applications in:
Chemistry: Used as a reference compound in steroid chemistry research.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Used in hormone replacement therapy, treatment of endometrial cancer, and management of gynecological disorders
Industry: Employed in the production of pharmaceutical formulations.
作用機序
メドロゲストンは、プロゲステロン受容体に結合して活性化することにより作用を発揮します。 この活性化は、下垂体前葉からの性腺刺激ホルモンの抑制につながり、その結果、テストステロンやその他のアンドロゲンの産生が減少します . メドロゲストンは、3β-ヒドロキシステロイドデヒドロゲナーゼ/Δ5-4イソメラーゼ酵素も阻害し、プレグネノロンからプロゲステロンへの変換を防ぎます .
生化学分析
Biochemical Properties
Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, medrogestone has antigonadotropic effects .
Cellular Effects
Medrogestone has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of medrogestone, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Molecular Mechanism
Medrogestone acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . Medrogestone presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Temporal Effects in Laboratory Settings
The elimination half-life of medrogestone is 35–36 hours . This suggests that the effects of medrogestone can be observed over a significant period of time in laboratory settings.
Metabolic Pathways
Medrogestone is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .
Transport and Distribution
Medrogestone is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .
準備方法
Medrogestone can be synthesized through several methods. One common method involves the heterogeneously palladium-catalyzed isomerization of 17α-methyl-6-methylenepregn-4-ene-3,20-dione . Another method includes the acid-catalyzed elimination of water from 5α,6β-dihydroxy-6α-17α-dimethylpregnan-3,20-dione . Industrial production methods often involve the use of catalytic amounts of phosphorus oxychloride and an alkali metal acetate .
化学反応の分析
Medrogestone undergoes various chemical reactions, including:
Oxidation: Medrogestone can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups in medrogestone.
Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include palladium catalysts, phosphorus oxychloride, and boron trifluoride etherate.
類似化合物との比較
メドロゲストンは、メドロキシプロゲステロン酢酸塩やノレチステロンなどの他の合成プロゲステロンに似ています。 経口活性とプロゲステロン受容体への特異的な結合親和性で独特です . 他のプロゲステロンとは異なり、メドロゲストンは弱い抗アンドロゲン、グルココルチコイド、および抗ミネラルコルチコイド活性を持っています . 類似の化合物には以下が含まれます。
- メドロキシプロゲステロン酢酸塩
- ノレチステロン
- レボノルゲストレル
- ジドロゲステロン
メドロゲストンの独自の特性は、臨床的および研究的設定において貴重な化合物となっています。
特性
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
| Record name | Metrogestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















